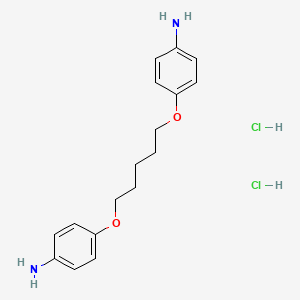

1,5-Bis(4-aminophenoxy)pentane

Description

Significance of Diamine Monomers in High-Performance Polymer Synthesis

Diamine monomers are fundamental to the creation of high-performance polymers, which are prized for their exceptional thermal, mechanical, and chemical resistance. researchgate.net These monomers, characterized by the presence of two amine functional groups, serve as the crucial link in the polymerization process, reacting with other monomers like dianhydrides or diacid chlorides to form long, robust polymer chains. vt.educhemmethod.com The properties of the final polymer are intrinsically linked to the chemical structure of the diamine monomer used. vt.edu Aromatic diamines, in particular, are key components in the synthesis of aramids (aromatic polyamides) and polyimides, materials renowned for their outstanding strength and stability. researchgate.net The careful selection and design of diamine monomers allow for the tailoring of polymer properties to meet the demanding requirements of advanced applications, including aerospace components, electronic substrates, and high-temperature adhesives. specialchem.com

Overview of Aromatic Diamine Structures and Their Architectural Impact on Polymer Properties

The architectural design of an aromatic diamine monomer has a profound effect on the macroscopic properties of the resulting polymer. Key structural features that influence polymer characteristics include:

Rigidity and Flexibility: The presence of rigid aromatic rings in the diamine backbone contributes to high thermal stability and mechanical strength in the polymer. vt.edu Conversely, the incorporation of flexible linkages, such as ether (-O-) or alkyl chains, can enhance solubility and processability by increasing the rotational freedom of the polymer chain. chemmethod.com

Symmetry and Asymmetry: The symmetry of the diamine monomer can affect the packing of polymer chains. Symmetrical monomers often lead to more ordered, semi-crystalline polymers with higher melting points and lower solubility. vt.edu Asymmetrical monomers, on the other hand, can disrupt chain packing, resulting in amorphous polymers with improved solubility and optical transparency. mdpi.com

Substituents: The introduction of substituent groups onto the aromatic rings can significantly alter polymer properties. For instance, bulky groups can hinder chain packing, increasing solubility and gas permeability. researchgate.net Fluorine-containing substituents, such as trifluoromethyl (-CF3) groups, are known to enhance solubility, optical transparency, and thermal stability while lowering the dielectric constant. mdpi.comkpi.ua

The interplay of these structural elements allows for a high degree of control over the final properties of the polymer, enabling the design of materials for specific and demanding applications.

Rationale for Investigating 1,5-Bis(4-aminophenoxy)pentane as a Functional Monomer

1,5-Bis(4-aminophenoxy)pentane, with the chemical formula C₁₇H₂₂N₂O₂, is a diamine monomer of particular interest in materials science. scbt.com Its structure features two aminophenoxy groups linked by a flexible pentamethylene (- (CH₂)₅ -) chain. This unique combination of rigid aromatic units and a flexible aliphatic spacer provides a compelling rationale for its investigation as a functional monomer.

The flexible pentamethylene chain is expected to impart increased solubility and processability to the resulting polymers, a desirable trait for many industrial applications. chemmethod.comdtic.mil The ether linkages contribute to improved flexibility and potentially enhanced thermal stability. vt.edu The aromatic amine groups provide the necessary reactivity for polymerization and contribute to the high-performance characteristics of the final material. chemmethod.com

The investigation of 1,5-Bis(4-aminophenoxy)pentane is driven by the potential to create polymers that strike a balance between high performance and ease of processing. For example, polyimides synthesized from this diamine have been explored for their potential use in temporary bonding adhesives for thin wafer handling in the electronics industry. google.com Research into poly(ether imide)s (PEIs) derived from similar long-chain diamines has shown that these materials can exhibit high glass transition temperatures (ranging from 195-245°C) and good thermal stability, with 5% weight loss occurring at temperatures between 318°C and 418°C. researchgate.netresearchgate.net Furthermore, these PEIs have demonstrated low water absorption and desirable mechanical properties, including tensile strengths in the range of 77-98 MPa. researchgate.net

The synthesis of 1,5-Bis(4-aminophenoxy)pentane itself has been documented through a nucleophilic substitution reaction involving 4-nitrophenol (B140041) and 1,5-dibromopentane, followed by the reduction of the resulting dinitro compound. sci-hub.se This accessibility further enhances its appeal as a monomer for research and development.

Interactive Data Table: Properties of Polymers Derived from Long-Chain Diamines

| Polymer Type | Dianhydride/Diacid | Diamine | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Tensile Strength (MPa) |

| Poly(ether imide) | BTDA/PMDA | 1,4-bis(4-aminophenoxy)propane | 195-245 | 318-418 | 77-98 |

| Poly(ether imide) | BTDA/PMDA | 1,4-bis(4-aminophenoxy)butane | 195-245 | 318-418 | 77-98 |

| Poly(ether imide) | BTDA/PMDA | 1,4-bis(4-aminophenoxy)pentane | 195-245 | 318-418 | 77-98 |

| Poly(ether imide) | BTDA/PMDA | 1,4-bis(4-aminophenoxy)hexane | 195-245 | 318-418 | 77-98 |

| Aramid | Terephthaloyl chloride | 1,3-bis(4-aminophenoxy)benzene (B160649) | 270.1 | 449.6 | 107.1 |

| Aramid | Terephthaloyl chloride | 1,4-bis(4-aminophenoxy)benzene | 292.7 | 465.5 | 113.5 |

This table summarizes key thermal and mechanical properties of polymers synthesized from various long-chain aromatic diamines, highlighting the influence of the diamine structure on the final polymer performance. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-aminophenoxy)pentoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHXQWDUYXSTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1092-82-6 (di-hydrochloride) | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70178624 | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-56-2 | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 1,5 Bis 4 Aminophenoxy Pentane

Established Synthetic Methodologies for 1,5-Bis(4-aminophenoxy)pentane

The predominant and most established method for the synthesis of 1,5-Bis(4-aminophenoxy)pentane is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In the context of this specific diamine, the synthesis is typically a two-step process. The first step involves the synthesis of a dinitro intermediate, 1,5-bis(4-nitrophenoxy)pentane, which is subsequently reduced to the desired diamine.

A typical synthetic route involves the reaction of 4-nitrophenol (B140041) with a 1,5-dihalopentane, such as 1,5-dibromopentane or 1,5-dichloropentane, in the presence of a base. The resulting dinitro compound is then reduced to 1,5-Bis(4-aminophenoxy)pentane.

Reaction Mechanisms and Intermediate Compound Formation

The synthesis of 1,5-Bis(4-aminophenoxy)pentane via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The process begins with the deprotonation of 4-nitrophenol by a base, typically an alkali metal carbonate like potassium carbonate, to form the 4-nitrophenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 1,5-dihalopentane in a concerted step, leading to the displacement of the halide ion and the formation of a C-O ether bond. masterorganicchemistry.comyoutube.com

The reaction occurs in two successive SN2 steps. In the first step, one molecule of 4-nitrophenoxide reacts with the 1,5-dihalopentane to form an intermediate, 1-(4-nitrophenoxy)-5-halopentane. In the second step, another molecule of 4-nitrophenoxide reacts with this intermediate to yield the symmetrical dinitro compound, 1,5-bis(4-nitrophenoxy)pentane.

The subsequent reduction of the intermediate, 1,5-bis(4-nitrophenoxy)pentane, to the final product, 1,5-Bis(4-aminophenoxy)pentane, is a crucial step. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel catalysts in the presence of a hydrogen source like hydrazine hydrate or hydrogen gas.

Optimization of Reaction Conditions and Parameters

The efficiency of the synthesis of 1,5-Bis(4-aminophenoxy)pentane is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and purity of the product include the choice of solvent, base, temperature, and reaction time.

Table 1: Typical Reaction Conditions for the Synthesis of 1,5-Bis(4-nitrophenoxy)pentane

| Parameter | Condition | Rationale |

| Reactants | 4-Nitrophenol, 1,5-Dihalopentane (e.g., 1,5-dibromopentane) | Stoichiometric amounts or a slight excess of the dihalide. |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Facilitates the formation of the phenoxide nucleophile. |

| Solvent | Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Solubilizes the reactants and facilitates the SN2 reaction. |

| Temperature | Elevated temperatures, typically in the range of 80-150 °C | Increases the reaction rate. |

| Reaction Time | Several hours, often monitored by Thin Layer Chromatography (TLC) | To ensure the completion of the reaction. |

For the reduction step, the optimization of catalyst loading, hydrogen pressure, and temperature is critical to achieve a high yield of the final diamine while minimizing side reactions.

Novel and Modified Synthetic Approaches

Research in the synthesis of aromatic diamines like 1,5-Bis(4-aminophenoxy)pentane is increasingly focused on improving efficiency, sustainability, and product quality.

Strategies for Enhanced Monomer Yield and Purity

To enhance the yield and purity of 1,5-Bis(4-aminophenoxy)pentane, several strategies can be employed. The use of phase-transfer catalysts (PTCs) can facilitate the reaction between the aqueous phenoxide solution and the organic dihalide, leading to faster reaction rates and higher yields.

Purification of the final product is crucial for its use in polymerization reactions. Recrystallization from a suitable solvent system, such as ethanol-water, is a common method to obtain high-purity crystalline 1,5-Bis(4-aminophenoxy)pentane. nih.gov Column chromatography can also be employed for further purification if necessary.

Principles of Sustainable Synthesis in 1,5-Bis(4-aminophenoxy)pentane Production

The principles of green chemistry are increasingly being applied to the synthesis of monomers for high-performance polymers. 360iresearch.com For the production of 1,5-Bis(4-aminophenoxy)pentane, this involves several considerations:

Use of Greener Solvents: Replacing traditional polar aprotic solvents like DMF and DMAc, which have associated health and environmental concerns, with more benign alternatives is a key goal. plasticsengineering.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Developing synthetic methods that can be carried out at lower temperatures and pressures to reduce energy consumption. mdpi.comnih.gov

Hydrothermal synthesis is an emerging green method for the production of polyimides, which involves the reaction of monomers in high-temperature water, eliminating the need for organic solvents. mdpi.comnih.gov Applying similar principles to the synthesis of the diamine monomer itself is an area of ongoing research.

Spectroscopic Characterization Techniques for Monomer Verification

The verification of the structure and purity of the synthesized 1,5-Bis(4-aminophenoxy)pentane is essential. A combination of spectroscopic techniques is used for this purpose.

Table 2: Spectroscopic Data for 1,5-Bis(4-aminophenoxy)pentane

| Technique | Key Observations and Interpretations |

| ¹H NMR | Signals corresponding to the aromatic protons of the aminophenoxy groups and the aliphatic protons of the pentane (B18724) chain would be expected. The integration of these signals would confirm the ratio of aromatic to aliphatic protons. |

| ¹³C NMR | The spectrum would show distinct peaks for the different carbon environments in the molecule, including the aromatic carbons and the aliphatic carbons of the pentane chain. nih.gov |

| FTIR | Characteristic absorption bands would be observed for the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkages (around 1240 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups. nih.gov |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 1,5-Bis(4-aminophenoxy)pentane (C₁₇H₂₂N₂O₂, MW: 286.37 g/mol ), confirming its identity. scbt.com |

Detailed analysis of the ¹H and ¹³C NMR spectra, including chemical shifts and coupling patterns, allows for the unambiguous confirmation of the molecular structure of 1,5-Bis(4-aminophenoxy)pentane.

Fourier Transform Infrared Spectroscopy (FTIR) Applications

FTIR spectroscopy is an indispensable tool for confirming the successful synthesis of 1,5-Bis(4-aminophenoxy)pentane by identifying the characteristic functional groups present in the molecule. The analysis is typically performed on a solid sample mixed with potassium bromide (KBr) to form a pellet.

The FTIR spectrum of 1,5-Bis(4-aminophenoxy)pentane exhibits several key absorption bands that are indicative of its molecular structure. The presence of the amino groups is confirmed by the appearance of N-H stretching vibrations. The aromatic nature of the compound is evidenced by the C-H stretching and C=C bending vibrations of the benzene (B151609) rings. Furthermore, the ether linkage is identified by a characteristic C-O-C stretching band. The absence of strong absorption bands in the region of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, which are characteristic of the nitro group (NO₂) stretching vibrations present in the intermediate, provides strong evidence for the complete reduction of the nitro groups to amino groups.

Nuclear Magnetic Resonance Spectroscopy (NMR) (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure of 1,5-Bis(4-aminophenoxy)pentane by mapping the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the phenoxy rings typically appear as multiplets in the downfield region of the spectrum. The protons of the pentane chain exhibit characteristic signals, with the protons attached to the carbons adjacent to the oxygen atoms appearing at a different chemical shift compared to the protons on the central carbon of the pentane chain. The protons of the amino groups also give rise to a specific signal.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings, the pentane chain, and the carbons attached to the amino and ether functionalities all resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon skeleton.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure compound. For 1,5-Bis(4-aminophenoxy)pentane, with the chemical formula C₁₇H₂₂N₂O₂, the theoretical elemental composition can be calculated.

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 71.30% |

| Hydrogen | H | 7.74% |

| Nitrogen | N | 9.78% |

| Oxygen | O | 11.17% |

Experimental data obtained from elemental analysis of a synthesized and purified sample of 1,5-Bis(4-aminophenoxy)pentane is then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and correct elemental composition of the compound.

Structure Property Relationships in 1,5 Bis 4 Aminophenoxy Pentane Derived Polymers

Impact of Monomer Structure on Polymer Chain Conformation and Intermolecular Interactions

The molecular architecture of 1,5-bis(4-aminophenoxy)pentane directly influences the conformation of the polymer chains and the nature of intermolecular forces. The central pentamethylene (-C5H10-) spacer introduces significant flexibility into the polymer backbone. This flexibility disrupts the rigid, rod-like structure often found in wholly aromatic polymers, leading to a more coiled chain conformation.

This disruption of chain regularity and linearity effectively reduces the density of intermolecular hydrogen bonding and pi-pi interactions between polymer chains. mdpi.com The presence of aryl-ether linkages also contributes to better solubility and melt processing characteristics by creating kinks in the polymer backbone. researchgate.net The introduction of such flexible aliphatic chains is a recognized strategy to disrupt the strong intermolecular interactions between aromatic moieties, which are responsible for the high glass transition temperatures and limited solubility of many high-performance polymers. researchgate.net In polymers like aramids, where intermolecular hydrogen bonding is a key contributor to strength and thermal stability, the spacing provided by the pentane (B18724) group can modulate these properties. mdpi.com The structure-property relationship in related monomers, such as 1,5-pentanediamine oxalate, also highlights how monomer crystal structure and intermolecular contacts, like O⋯H/H⋯O interactions, influence the final polymer properties. nih.govresearchgate.net

Correlation between 1,5-Bis(4-aminophenoxy)pentane Incorporation and Thermomechanical Properties of Resulting Polymers

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. Polymers incorporating flexible ether and aliphatic linkages, such as those derived from 1,5-bis(4-aminophenoxy)pentane, generally exhibit good thermal stability, although typically lower than their wholly aromatic counterparts. The decomposition temperature is influenced by the bond dissociation energies within the polymer backbone. While the aromatic and imide components are highly stable, the aliphatic pentane chain is often the initial site of thermal degradation.

For comparison, aramid copolymers synthesized with related flexible bis(4-aminophenoxy) benzene (B151609) monomers show thermal decomposition temperatures (Td) around 449.6 °C and 465.5 °C. mdpi.com Polyimides derived from other flexible ether-containing diamines have shown temperatures for 5% weight loss in nitrogen to be in the range of 430–503 °C. rsc.org The incorporation of metal ions into similar polymer matrices has also been shown to enhance thermal stability. uobasrah.edu.iq The particle size of the polymer can also be a factor, with larger particles sometimes showing better thermal stability, suggesting that some degradation reactions may be diffusion-controlled. nasa.gov

Table 1: Thermal Decomposition Data for Polymers with Similar Structural Units

| Polymer System | Decomposition Temp. (5% loss) | Atmosphere | Reference |

|---|---|---|---|

| MBAB-aramid | 449.6 °C | Not Specified | mdpi.com |

| PBAB-aramid | 465.5 °C | Not Specified | mdpi.com |

| Polyimides from PBAPD/BADB | 430–503 °C | Nitrogen | rsc.org |

| Polyimides from PBAPD/BADB | 422–465 °C | Air | rsc.org |

The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of amorphous polymers. The incorporation of the flexible pentamethylene chain from 1,5-bis(4-aminophenoxy)pentane increases the segmental mobility of the polymer chains. This increased mobility leads to a lower glass transition temperature compared to polymers made from rigid aromatic diamines. vt.edu

This effect is a well-established principle in polymer science: increasing backbone flexibility reduces the Tg. For instance, a polyimide based on the related but more rigid 1,3-bis(4-aminophenoxy)benzene (B160649) (TPER) monomer exhibits a Tg of approximately 210°C. vt.edu Other polyimides synthesized from different flexible, ether-linked diamines show Tg values ranging from 212°C to 292.7°C, depending on the specific comonomers used. mdpi.comrsc.org This demonstrates that while the flexible spacer lowers the Tg relative to fully rigid polymers, the resulting materials can still be classified as high-temperature polymers.

Table 2: Glass Transition Temperatures for Polymers with Flexible Ether Diamines

| Polymer System | Glass Transition Temp. (Tg) | Reference |

|---|---|---|

| TPER-BPDA Polyimide | ~210 °C | vt.edu |

| Polyimides from PBAPD/BADB | 212–260 °C | rsc.org |

| MBAB-aramid | 270.1 °C | mdpi.com |

| PBAB-aramid | 292.7 °C | mdpi.com |

Influence on Dielectric Properties of Polymeric Materials

For applications in microelectronics, polymers with low dielectric constants are highly desirable to reduce signal delay and cross-talk. researchgate.net The dielectric constant of a polymer is influenced by its molecular structure, specifically its polarizability, free volume, and moisture absorption. The inclusion of 1,5-bis(4-aminophenoxy)pentane in a polymer backbone can lead to a lower dielectric constant.

Table 3: Dielectric Constants of Various Polyimide Systems

| Polymer System | Dielectric Constant | Frequency | Reference |

|---|---|---|---|

| 6FDA + 4-BDAF | 2.77 | 1 MHz | google.com |

| 6FDA + 4-BDAF | 2.50 | 10 GHz | google.com |

| Fluorinated PEIs | 3.22–3.52 | 1 MHz | researchgate.net |

| BDSDA + 4,4'-ODA | 2.97 | Not Specified | google.com |

Optical Transparency and Coloration Characteristics in Polyimides

Traditional aromatic polyimides are often characterized by a deep yellow or brown color and limited optical transparency in the visible region. This is due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride components. researchgate.net

The incorporation of 1,5-bis(4-aminophenoxy)pentane is an effective strategy to improve optical transparency and reduce color. The flexible pentamethylene spacer disrupts the coplanarity of the aromatic rings and hinders the close packing of polymer chains. This spatial separation reduces the efficiency of CTC formation, leading to a hypsochromic shift (a shift to shorter wavelengths) in the UV-Vis absorption spectrum. nih.gov The result is polyimide films that are lighter in color or even colorless, with higher transparency at visible wavelengths (e.g., 500 nm) and lower cut-off wavelengths. rsc.orgnih.govnih.gov Introducing kinky or bulky structures is a known method to inhibit CTC formation and improve optical properties, and the flexible pentane chain serves a similar function. nih.govnih.gov

Mechanical Properties of Polyimide Films Derived from 1,5-Bis(4-aminophenoxy)pentane

The mechanical properties of polymers, including tensile strength, modulus, and elongation at break, are strongly tied to the monomer structure and intermolecular forces. The inclusion of the flexible 1,5-bis(4-aminophenoxy)pentane monomer typically results in polymers that are more ductile and less rigid than their wholly aromatic counterparts.

The flexible pentane linker allows for greater chain mobility and uncoiling under stress, which generally leads to a higher elongation at break. However, the corresponding reduction in chain packing and intermolecular interactions often results in a lower tensile modulus and tensile strength compared to rigid-rod polymers. mdpi.com Despite this, the resulting films can still be strong and flexible. For example, polyimide films derived from other flexible ether-containing diamines exhibit excellent mechanical properties, with tensile strengths reported between 81 and 111 MPa and a tensile modulus of 1.3–2.4 GPa. rsc.org Aramid films made from similar flexible diamines have shown high tensile strengths (107-114 MPa) combined with very high elongation at break (50-58%). mdpi.com Therefore, polymers derived from 1,5-bis(4-aminophenoxy)pentane are expected to produce tough, flexible films suitable for applications where high rigidity is not the primary requirement.

Table 4: Mechanical Properties of Polymer Films from Flexible Diamines

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |

|---|---|---|---|---|

| Polyimides from PBAPD/BADB | 81–111 | 4.3–8.7 | 1.3–2.4 | rsc.org |

| MBAB-aramid | 107.1 | 50.7 | Not Specified | mdpi.com |

| PBAB-aramid | 113.5 | 58.4 | Not Specified | mdpi.com |

| Fluorinated PEIs | 89–114 | Not Specified | Not Specified | researchgate.net |

Solubility Characteristics of Advanced Polyimides

The solubility of polyimides is a critical factor in their processability for various advanced applications. Traditional aromatic polyimides are often characterized by their poor solubility in common organic solvents, which complicates their fabrication into films, coatings, and other forms. The incorporation of flexible moieties into the polymer backbone is a well-established strategy to enhance solubility by disrupting chain packing and increasing the entropy of dissolution. The use of 1,5-Bis(4-aminophenoxy)pentane as a diamine monomer introduces a flexible pentoxy (-O(CH₂)₅O-) linkage, which significantly improves the solubility of the resulting polyimides.

Research into poly(ether imide)s (PEIs) derived from diamines containing flexible alkyl ether chains, such as 1,5-Bis(4-aminophenoxy)pentane, has demonstrated that these polymers exhibit enhanced solubility in a range of organic solvents. This improved solubility is attributed to the increase in the free volume of the polymer and the reduced interchain interactions, which are facilitated by the flexible pentoxy spacer. The specific solubility characteristics are, however, also dependent on the structure of the dianhydride used in the polymerization.

Detailed studies on a series of poly(ether imide)s synthesized from 1,5-Bis(4-aminophenoxy)pentane and various commercially available aromatic dianhydrides have provided valuable insights into their solubility behavior. The solubility of these polymers is typically tested qualitatively by dissolving a small amount of the polymer in a solvent at room temperature or with gentle heating.

The findings from these studies are often presented in a tabular format, summarizing the solubility of different polyimides in a variety of solvents. The solvents are generally chosen to represent a range of polarities and include aprotic polar solvents, chlorinated solvents, and phenolic solvents.

Below are interactive data tables summarizing the typical solubility characteristics of polyimides derived from 1,5-Bis(4-aminophenoxy)pentane with representative aromatic dianhydrides.

| Solvent | Solubility |

|---|---|

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| N,N-Dimethylacetamide (DMAc) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| m-Cresol | Soluble |

| Tetrahydrofuran (THF) | Partially Soluble |

| Chloroform (CHCl3) | Insoluble |

| Solvent | Solubility |

|---|---|

| N-Methyl-2-pyrrolidone (NMP) | Readily Soluble |

| N,N-Dimethylacetamide (DMAc) | Readily Soluble |

| N,N-Dimethylformamide (DMF) | Readily Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| m-Cresol | Readily Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Chloroform (CHCl3) | Partially Soluble |

The improved solubility of the polyimide derived from BTDA compared to PMDA can be attributed to the introduction of a flexible carbonyl group in the dianhydride structure, which further disrupts the polymer chain packing. researchgate.net In general, almost all polyimides synthesized with 1,5-Bis(4-aminophenoxy)pentane show good solubility in common polar aprotic solvents like NMP, DMAc, DMF, and DMSO, even at room temperature. researchgate.net This characteristic is highly advantageous for processing and manufacturing.

Advanced Applications and Functionalization of 1,5 Bis 4 Aminophenoxy Pentane Based Materials

Polymeric Materials for Microelectronics and Dielectric Applications

In the field of microelectronics, there is a continuous demand for materials with low dielectric constants (low-k) to reduce signal delay, crosstalk, and power consumption in integrated circuits. Polyimides are widely used as interlayer dielectrics due to their thermal and chemical stability. The incorporation of 1,5-bis(4-aminophenoxy)pentane into the polyimide backbone is a strategic approach to tailor dielectric properties for these demanding applications.

The synthesis of polyimides from 1,5-bis(4-aminophenoxy)pentane typically follows a conventional two-step polycondensation reaction. The diamine is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide via thermal or chemical imidization. vt.edu

Flexible Spacers: The central pentamethylene (- (CH₂)₅ -) chain introduces flexibility into the rigid polyimide backbone. This disrupts the dense chain packing that is characteristic of wholly aromatic polyimides, thereby increasing the fractional free volume and lowering the dielectric constant. nasa.gov

Ether Linkages: The ether groups (-O-) connecting the pentane (B18724) chain to the phenyl rings enhance the flexibility and solubility of the polymer without significantly increasing polarity. nih.gov

Reduced Intermolecular Interactions: The non-linear and flexible nature of the diamine hinders the formation of charge-transfer complexes between polymer chains, which is a major contributor to the high dielectric constant and color of conventional aromatic polyimides. rsc.org

To further decrease the dielectric constant, fluorinated dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) are often copolymerized with 1,5-bis(4-aminophenoxy)pentane. The bulky, low-polarity trifluoromethyl (-CF₃) groups in 6FDA introduce significant free volume and reduce moisture absorption, both of which are crucial for achieving and maintaining low dielectric performance. nih.gov

Dielectric layers for microelectronic applications are typically formed by spin-coating the poly(amic acid) solution onto a substrate, followed by a carefully controlled thermal curing process to achieve imidization. nih.gov The performance of these layers is evaluated based on their dielectric, thermal, and mechanical properties.

While specific data for polyimides derived solely from 1,5-bis(4-aminophenoxy)pentane is limited in readily available literature, the properties can be inferred from studies on polyimides containing similar flexible bis(aminophenoxy)alkane structures. The introduction of flexible aliphatic chains generally leads to a decrease in the dielectric constant and glass transition temperature (Tg) while improving solubility and toughness.

Table 1: Representative Properties of Polyimides with Flexible Diamine Structures

| Dianhydride | Diamine Component | Dielectric Constant (k) @ 1 MHz | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|---|

| 6FDA | 2,6-Bis(4-aminophenoxy)naphthalene | 3.17 | 284 | 110 | 8 |

| BPDA | 2,6-Bis(4-aminophenoxy)naphthalene | - | 295 | 124 | 11 |

| 6FDA | 1,5-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene | 3.23 | 253 | - | - |

Polyimides based on flexible diamines like 1,5-bis(4-aminophenoxy)pentane are expected to exhibit dielectric constants below 3.0, especially when paired with fluorinated dianhydrides. They also typically show excellent thermal stability, with decomposition temperatures exceeding 500°C, making them compatible with the high-temperature processes involved in semiconductor manufacturing. researchgate.net

Polyimides as Liquid Crystal Alignment Layers

Polyimides are the dominant material used for liquid crystal (LC) alignment layers in liquid crystal displays (LCDs). mdpi.com These ultrathin layers control the orientation of LC molecules in the absence of an electric field, which is fundamental to display operation. The surface properties of the polyimide film dictate the pretilt angle of the LC molecules—the angle between the long axis of the LC molecule and the substrate surface. This angle is a critical parameter for display performance, affecting contrast, response time, and viewing angle. researchgate.net

The fabrication of an LC cell with a polyimide alignment layer involves a multi-step process: masterbond.com

Coating: A dilute solution of the poly(amic acid) precursor is spin-coated onto a conductive substrate, typically indium tin oxide (ITO) coated glass.

Curing (Imidization): The coated substrate is baked at elevated temperatures (e.g., 180-230°C) to evaporate the solvent and convert the poly(amic acid) into the insoluble, robust polyimide film. researchgate.net

Rubbing: The surface of the polyimide film is mechanically rubbed with a velvet cloth. This process creates micro-grooves and induces anisotropic orientation of the polymer chains on the surface, which directs the alignment of the liquid crystal molecules. masterbond.com

Cell Assembly: Two such coated and rubbed substrates are assembled with their rubbing directions either parallel or anti-parallel, separated by a precise distance using spacers. The cell is then filled with the liquid crystal material.

The molecular structure of the polyimide alignment layer significantly influences the pretilt angle. Polyimides with flexible side chains or flexible segments in the main backbone, such as the pentamethylene group in 1,5-bis(4-aminophenoxy)pentane, are known to induce higher pretilt angles, which is desirable for vertical alignment (VA) mode LCDs. researchgate.net The flexible pentane spacer can protrude from the surface, creating a "soft" surface that encourages the LC molecules to tilt away from the plane of the substrate.

By controlling the structure of the diamine, it is possible to tune the surface energy and morphology of the alignment layer. A lower surface energy generally promotes a higher pretilt angle, leading to more vertical alignment. mdpi.com The flexible, non-polar nature of the pentane chain in 1,5-bis(4-aminophenoxy)pentane-based polyimides can contribute to a lower surface energy compared to rigid aromatic polyimides, making them promising candidates for achieving the high pretilt angles required for VA-mode displays. researchgate.netmdpi.com

Table 2: Optoelectronic Characteristics of LC Cells with Polyimide Alignment Layers

| Alignment Layer Type | Pretilt Angle (°) | Voltage Holding Ratio (VHR) (%) | Key Structural Feature |

|---|---|---|---|

| Rubbed Semi-Alicyclic PI | 1.58 - 1.97 | > 96 | Alicyclic dianhydride |

| PI with Rigid Side Group | 0.6 | - | Rigid alicyclic side chain |

| PI with Flexible Side Group | > 89.6 | - | Flexible alkyl side chain |

Note: This table shows representative data for various polyimide systems, illustrating how molecular structure affects LC alignment properties. Data is sourced from references mdpi.comresearchgate.netmasterbond.com.

In addition to controlling alignment, the polyimide layer must possess high optical transparency and electrical resistivity. Polyimides derived from 1,5-bis(4-aminophenoxy)pentane are expected to have good transparency in the visible spectrum due to the disruption of charge-transfer complexes. rsc.org They must also exhibit a high voltage holding ratio (VHR) to prevent flicker and image sticking in active-matrix displays. masterbond.com

Development of Specialty Adhesives

Polyimides are used as high-performance adhesives in applications that demand exceptional thermal stability, chemical resistance, and mechanical strength, such as in the aerospace and electronics industries. specialchem.com They are used for bonding flexible printed circuits, laminating multilayer insulation blankets for spacecraft, and as structural adhesives in high-temperature environments. masterbond.comsaint-gobain.com

The flexibility imparted by the 1,5-bis(4-aminophenoxy)pentane monomer can be highly advantageous in adhesive formulations. While rigid polyimides can be brittle, the incorporation of the flexible pentane spacer enhances the toughness and peel strength of the adhesive. This flexibility allows the adhesive to better accommodate thermal stresses that arise when bonding materials with different coefficients of thermal expansion, reducing the risk of bond failure. vt.edu

Polyimide adhesives are typically applied as a poly(amic acid) solution or as a thermoplastic film. For bonding, the components are brought together, and the assembly is heated under pressure. This process initiates the imidization reaction, curing the adhesive and forming a strong, durable bond. The improved solubility of polyimides containing flexible ether linkages makes them easier to process into adhesive solutions and films. vt.edu The formulation may also include fillers to modify properties like thermal conductivity or adhesion promoters to improve bonding to specific substrates like metals. google.com

Synthesis of Thermoplastic Polyimide Adhesives

Thermoplastic polyimides are prized for their high thermal stability, excellent mechanical properties, and chemical resistance, making them ideal candidates for high-performance adhesives. The synthesis of these materials typically involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The incorporation of flexible segments, such as the pentoxy chain in 1,5-Bis(4-aminophenoxy)pentane, into the polymer backbone is a key strategy for imparting thermoplasticity, allowing the material to be melted and reprocessed.

While extensive research exists on thermoplastic polyimides derived from various diamines, specific studies detailing the synthesis protocols and performance data (e.g., bond strength, thermal stability, melt viscosity) of thermoplastic polyimide adhesives derived specifically from 1,5-Bis(4-aminophenoxy)pentane are not widely documented in available literature. General principles suggest that its flexible structure would be advantageous in creating adhesives with good melt-flow properties.

Applications in Advanced Wafer Bonding Technologies

Hybrid Polymeric Composites and Nanophase Integration

The integration of inorganic nanoparticles into a polymer matrix is a common method to create hybrid composites with enhanced properties.

Incorporation of Inorganic Precursors (e.g., Lanthanum Complexes, Polyhedral Oligomeric Silsesquioxanes (POSS))

The incorporation of inorganic precursors like lanthanum complexes or Polyhedral Oligomeric Silsesquioxanes (POSS) into a polyimide matrix can significantly improve properties such as thermal stability, mechanical strength, and resistance to atomic oxygen. POSS, with its nano-sized silica (B1680970) cage structure, can be covalently bonded into the polymer chain or physically blended. While the development of polyimide-POSS hybrid materials is an active area of research, studies specifically documenting the synthesis and characterization of such hybrids using 1,5-Bis(4-aminophenoxy)pentane as the diamine monomer are not present in the available research. Similarly, research on polyimide composites containing lanthanum complexes has been explored for other monomers, but not specifically for 1,5-Bis(4-aminophenoxy)pentane.

Tailoring Dimensional Stability, including Coefficient of Thermal Expansion (CTE) Control

For applications in electronics and aerospace, it is crucial that the Coefficient of Thermal Expansion (CTE) of a polymer closely matches that of the substrate (e.g., silicon wafer, metal) to prevent stress-induced failure during thermal cycling. The chemical structure of the polyimide plays a direct role in determining its CTE. While the flexible aliphatic chain of 1,5-Bis(4-aminophenoxy)pentane would be expected to influence the CTE of the resulting polyimide, specific studies focused on controlling and tailoring the CTE of polymers derived from this particular monomer are not found in the reviewed literature.

Development of Optically Reflective and Electrically Conductive Polymeric Films

Creating optically reflective or electrically conductive polyimide films typically involves the incorporation of metallic nanoparticles, such as silver. This is often achieved through an in-situ process where a metal salt is mixed with the poly(amic acid) precursor and is subsequently reduced to its metallic form during the thermal curing process. This technique has been successfully applied to various polyimide systems. However, the application of this method to polyimides synthesized from 1,5-Bis(4-aminophenoxy)pentane to create reflective or conductive films has not been specifically reported.

Potential for Advanced Polymers in Space Applications

Polymers used in space applications, particularly in Low Earth Orbit (LEO), must withstand extreme temperatures, vacuum, radiation, and attack from atomic oxygen. Polyimides are frequently used due to their inherent thermal stability and radiation resistance. Enhancing their durability, for example by incorporating POSS or other inorganic moieties, is a key research goal. While polyimides in general are critical materials for aerospace technology, there is no specific research available that evaluates the performance of polymers derived from 1,5-Bis(4-aminophenoxy)pentane for space applications.

Computational and Theoretical Studies on 1,5 Bis 4 Aminophenoxy Pentane and Its Polymers

Molecular Modeling and Simulation of Polymer Structures and Conformations

Molecular modeling and simulation are essential for visualizing and analyzing the three-dimensional arrangements of polymer chains. These techniques help in understanding how the chemical structure of the monomer, 1,5-Bis(4-aminophenoxy)pentane, dictates the conformation and packing of the resulting polymer chains.

The flexibility of polymers derived from 1,5-Bis(4-aminophenoxy)pentane is largely determined by the conformational freedom of the monomer unit. The central pentoxy linkage (–O–(CH₂)₅–O–) is particularly significant, as it allows for a wide range of spatial arrangements. Conformational analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), is employed to identify the most stable conformations (i.e., those with the lowest energy) and the energy barriers between them.

Table 1: Representative Conformational Analysis Data for a Flexible Linker This table presents hypothetical data based on typical values for flexible alkyl-ether chains to illustrate the output of a conformational analysis, as specific data for 1,5-Bis(4-aminophenoxy)pentane is not available in the cited literature.

| Conformer | Key Dihedral Angles (τ₁, τ₂, τ₃) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| anti-anti-anti (all-trans) | 180°, 180°, 180° | 0.00 | 45.2 |

| gauche-anti-anti | 60°, 180°, 180° | 0.55 | 18.5 |

| anti-gauche-anti | 180°, 60°, 180° | 0.60 | 16.8 |

| gauche-gauche-anti | 60°, 60°, 180° | 1.10 | 6.5 |

Molecular Dynamics (MD) simulations are a powerful tool for predicting how polymer chains pack together in the amorphous solid state. rsc.org For polymers derived from 1,5-Bis(4-aminophenoxy)pentane, the flexible pentoxy spacer influences the packing efficiency and the resulting distribution of empty space, known as free volume. arxiv.org

In an MD simulation, an amorphous cell of polymer chains is constructed and its evolution is tracked over time, allowing the system to relax into an energetically favorable, equilibrium state. From these simulations, one can calculate the fractional free volume (FFV), which is the fraction of the total volume not occupied by the van der Waals volume of the atoms. mdpi.com The size, shape, and connectivity of these free volume elements are crucial for determining properties like gas permeability and the glass transition temperature (Tg). arxiv.orgresearchgate.net

Table 2: Comparison of Simulated Fractional Free Volume (FFV) in Polyimides Data is compiled from representative literature values for polyimides derived from rigid and flexible diamines to illustrate the expected impact of the monomer structure.

| Polymer System | Diamine Type | Simulated Density (g/cm³) | Fractional Free Volume (FFV) (%) |

|---|---|---|---|

| Polyimide from Rigid Diamine (e.g., p-Phenylenediamine) | Rigid Aromatic | 1.42 | 14.5 |

| Polyimide from Flexible Diamine (e.g., with ether linkages) | Flexible Aliphatic-Aromatic | 1.35 | 17.8 |

| Polyimide from Bulky Diamine (e.g., with adamantyl groups) | Rigid, Bulky | 1.28 | 21.2 |

Theoretical Investigations of Polymerization Processes and Reaction Energetics

Theoretical chemistry, particularly quantum mechanical calculations, can be used to investigate the mechanisms and energetics of polymerization reactions. For polymers made from 1,5-Bis(4-aminophenoxy)pentane, the primary reaction is polycondensation, typically involving the reaction of the diamine with a dianhydride or diacid chloride to form a polyimide or polyamide, respectively. researchgate.net

DFT calculations can be used to model the reaction pathway of the condensation step (e.g., amic acid formation followed by imidization). udel.edu These calculations can determine the structures of transition states and intermediates, as well as the activation energies for each step of the reaction. cdmf.org.br This information provides fundamental insights into the reaction kinetics and can help explain how the reactivity of the diamine is influenced by its chemical structure. mdpi.com For example, the electron-donating nature of the ether linkages in 1,5-Bis(4-aminophenoxy)pentane can influence the nucleophilicity of the amine groups. mdpi.com By comparing the calculated activation energies for different monomers, a theoretical prediction of their relative polymerization rates can be made. rsc.org

Table 3: Representative DFT-Calculated Activation Energies for Amidation Reactions This table presents typical activation energy ranges for the acylation of aromatic amines, as specific energetic data for the polymerization of 1,5-Bis(4-aminophenoxy)pentane is not readily available in the searched literature.

| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Amine group attacks the carbonyl carbon of the dianhydride/diacid. | 10 - 15 |

| Proton Transfer | Proton transfer to form the tetrahedral intermediate. | 2 - 5 |

| Ring Closing (Imidization) | Formation of the imide ring with elimination of water. | 20 - 30 |

Computational Approaches to Understanding Structure-Property Relationships in 1,5-Bis(4-aminophenoxy)pentane-Derived Polymers

A primary goal of computational polymer science is to establish clear relationships between the chemical structure of a monomer and the macroscopic properties of the resulting polymer. mdpi.com For polymers derived from 1,5-Bis(4-aminophenoxy)pentane, computational methods can predict key performance indicators such as thermal properties (e.g., glass transition temperature, Tg), mechanical properties (e.g., elastic modulus, yield strength), and dielectric properties. rsc.orgkpi.ua

MD simulations are widely used for this purpose. For instance, the glass transition temperature can be estimated by simulating the cooling of the polymer melt and observing the change in properties like density or specific volume as a function of temperature. mdpi.com The flexibility of the pentoxy spacer in 1,5-Bis(4-aminophenoxy)pentane is expected to lower the Tg compared to polymers made from rigid diamines, as the flexible segments allow for easier onset of segmental motion at lower temperatures.

Table 4: Simulated Structure-Property Relationships in Aromatic Polymers This table shows representative data from computational studies on analogous polyimides, illustrating how monomer flexibility influences key polymer properties.

| Diamine Monomer Feature | Predicted Glass Transition Temp. (Tg) (°C) | Predicted Young's Modulus (GPa) | Key Structural Rationale |

|---|---|---|---|

| Rigid, linear (e.g., p-Phenylenediamine) | ~350 | 4.5 | Restricted segmental motion and efficient packing lead to high Tg and stiffness. |

| Flexible linker (e.g., ether-linked diamine) | ~220 | 2.8 | Increased rotational freedom in the backbone lowers the energy barrier for segmental motion. |

| Bulky, rigid side groups | ~400 | 4.0 | Steric hindrance severely restricts chain mobility, increasing Tg. |

Q & A

Basic: What are the standard synthetic routes for 1,5-Bis(4-aminophenoxy)pentane, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution between 4-aminophenol and 1,5-dibromopentane under basic conditions (e.g., K₂CO₃ or NaOH). Key parameters to optimize include:

- Solvent polarity : Polar aprotic solvents like DMF or DMSO enhance reactivity compared to THF .

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent oxidation of the amino groups.

- Stoichiometry : A 1:2.2 molar ratio of 1,5-dibromopentane to 4-aminophenol minimizes side reactions like oligomerization.

Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol. Challenges in isolating intermediates, as noted in analogous syntheses, may require adjusting gradient elution or using preparative HPLC .

Basic: What characterization techniques are critical for confirming the structure of 1,5-Bis(4-aminophenoxy)pentane?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aminophenoxy groups (δ 6.6–6.8 ppm for aromatic protons, δ 115–125 ppm for aromatic carbons) and the pentane spacer (δ 1.4–1.8 ppm for methylene protons).

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C ether linkage) validate functional groups.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis (as applied to structurally similar compounds in ) resolves bond angles and spatial conformation.

- Melting Point : Consistency with literature values (e.g., 42–47°C for analogous phosphine compounds ) supports purity.

Basic: How is 1,5-Bis(4-aminophenoxy)pentane applied in medicinal chemistry research?

This compound serves as a precursor for DNA-binding agents. For example:

- Pentamidine Analogues : Replacement of amidine groups with amino groups (as in ) allows exploration of minor groove binding interactions with DNA.

- Drug Design : The amino groups enable conjugation with targeting moieties (e.g., fluorophores or cytotoxic agents) for selective delivery.

Methodologically, binding affinity is assessed via fluorescence quenching assays or surface plasmon resonance (SPR), while cytotoxicity is tested in cell lines (e.g., HeLa or MCF-7) using MTT assays .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies between experimental NMR shifts and DFT-calculated values may arise from solvent effects or dynamic conformational changes. Strategies include:

- Solvent Modeling : Simulate NMR shifts using implicit solvent models (e.g., PCM in Gaussian).

- Variable-Temperature NMR : Probe conformational flexibility by analyzing peak broadening at elevated temperatures.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .

For conflicting IR data, compare experimental results with solid-state simulations (e.g., using CRYSTAL17) to account for crystal packing effects.

Advanced: What strategies mitigate challenges in synthesizing high-purity 1,5-Bis(4-aminophenoxy)pentane?

Common issues include:

- Byproduct Formation : Use of excess 4-aminophenol (2.5 equiv) reduces di-brominated byproducts.

- Oxidation of Amino Groups : Conduct reactions under nitrogen or argon and add antioxidants (e.g., BHT).

- Purification Difficulties : Employ gradient elution in chromatography (e.g., 20–50% ethyl acetate in hexane) or utilize ion-exchange resins to remove acidic impurities .

Advanced: How can computational modeling enhance the design of derivatives for specific applications?

- Molecular Docking : Screen derivatives against target DNA sequences (e.g., AT-rich regions) using AutoDock Vina to predict binding modes .

- MD Simulations : Assess stability of drug-DNA complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water).

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with binding affinity or thermal stability in polymer matrices .

Advanced: What role does 1,5-Bis(4-aminophenoxy)pentane play in polymer science, and how is reactivity tuned?

The amino groups enable crosslinking in epoxy resins or polyurethanes. For example:

- Epoxy Functionalization : React with epichlorohydrin to form diglycidyl ether derivatives, enhancing adhesion in dental composites (see analogous reactions in ).

- Flame Retardancy : Incorporate phosphorus via post-modification (e.g., reaction with phosphoryl chloride) to create P-N synergistic systems, as demonstrated in bio-based polyurethane foams .

Reactivity is tuned by adjusting spacer length (e.g., pentane vs. propane) and substituent electronic effects.

Advanced: How do structural modifications impact the compound’s interaction with biological targets?

- Amino vs. Amidino Groups : Amidino derivatives (e.g., pentamidine) exhibit stronger DNA binding due to cationic charge, while amino groups allow pH-responsive behavior in drug delivery.

- Spacer Flexibility : Shorter spacers (e.g., propane) restrict conformational freedom, potentially improving specificity for compact DNA grooves.

Comparative studies using isothermal titration calorimetry (ITC) and circular dichroism (CD) quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.